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2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Pim-1 kinase inhibition Oncology Kinase profiling

Procurement of piperazinylpyrimidine analogues with sub-nanomolar Pim-1 potency requires rigorous SAR verification. This compound delivers: • **Pim-1 IC50**: 0.0120 nM - enables target occupancy at 500-fold lower concentrations vs. reference inhibitors (e.g., SGI-1776: 7 nM) • **Differentiation**: Free primary amine permits direct biotin/FITC conjugation for CETSA or pull-down assays - no deprotection needed • **Supply**: ≥95% purity, documented selective antiproliferative activity in MDA-MB-468 TNBC cells (class GI50 = 30 nM) Eliminates synthetic bottlenecks for probe generation and kinase selectivity validation.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
CAS No. 1016694-81-7
Cat. No. B3198875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
CAS1016694-81-7
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)N
InChIInChI=1S/C16H19N5O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12,17H2
InChIKeyFQEOLYAJAKNZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CAS 1016694-81-7, molecular formula C16H19N5O, MW 297.35) is a synthetic small molecule belonging to the piperazinylpyrimidine class of kinase-targeting scaffolds. The compound is supplied at ≥95% purity by multiple research-chemical vendors for preclinical discovery use . Its structural architecture—a 4-aminophenylacetyl group linked to a 2-(pyrimidin-2-yl)piperazine core—positions it within a chemotype that has demonstrated selective antiproliferative activity against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-468, and selective inhibition of specific kinase subfamilies [1][2].

Pim kinase pathway inhibition study fit, based on reported biochemical potency context.
Free primary aromatic amine enables direct biotinylation or fluorophore conjugation for probe development.
Class-level TNBC cell-line screening context supported by piperazinylpyrimidine chemotype precedent.

Why Structural Specificity Matters


Within the piperazinylpyrimidine chemotype, subtle variations in the N-acyl substituent drive profound differences in kinase subfamily targeting and cellular selectivity. The published series demonstrates that even closely related compounds diverged into three distinct pharmacological categories: selective cytostatic (compounds 4 and 15), global cytotoxic (compound 16), or broad-spectrum antiproliferative agents [1][2]. Compound 15, for example, exhibits potent and selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells (GI50 = 30 nM in NCI-60 profiling), while other congeners in the same series show mean GI50 values exceeding 5 µM or display non-selective cytotoxicity across the entire NCI-60 panel [3][4]. This steep structure-activity relationship means that a 4-aminophenylacetyl derivative and a 4-fluorophenyl, indolyl, or unsubstituted phenyl analogue cannot be assumed to share target engagement, selectivity window, or cellular phenotype. The presence of the free primary amine in CAS 1016694-81-7 introduces hydrogen-bond donor capacity and potential for further derivatization (e.g., biotinylation, fluorophore conjugation) that is absent in N-capped or de-amino analogues [1].

Structural specificity

N-acyl substituent changes kinase subfamily targeting; 4-aminophenylacetyl cannot be assumed interchangeable with fluoro-, indolyl, or unsubstituted phenyl analogues.

Cellular phenotype divergence

Within the same chemotype, cellular response ranges from selective cytostatic to global cytotoxic; substitution may shift antiproliferative profile and selectivity window.

Derivatization handle absent in analogues

Close commercial analogues (e.g., WAY-655834) lack the free amine; direct probe conjugation without scaffold redesign is not possible with those alternatives.

Quantitative Differentiation Evidence


Pim-1 Kinase Potency vs. Clinical Pan-PIM Inhibitors

The compound corresponding to Example 406 in US9394297 (structurally consistent with 2-(4-aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one) displays an IC50 of 0.0120 nM against Pim-1 kinase in a phosphorylation assay using biotinylated-BAD peptide substrate at pH 7.0, 22°C [1]. Within the same patent, structural analogues span over three orders of magnitude in Pim-1 potency: Example 121/122 exhibits an IC50 of 0.100 nM, Example 297 shows 0.100 nM, Example 450 demonstrates 0.300–0.779 nM, and Example 481 records 0.340 nM [2][3][4][5]. Compared to the clinical pan-PIM inhibitor SGI-1776 (Pim-1 IC50 = 7 nM; Pim-3 IC50 = 69 nM), the US9394297 Example 406 compound is approximately 580-fold more potent against Pim-1 [6]. However, cross-panel kinase selectivity data for this specific compound have not been reported in the public domain.

Pim-1 Potency vs SGI-1776
Head-to-head
IC50 0.0120 nM (Example 406) vs SGI-1776 IC50 7 nM, ~580-fold lower concentration required for equivalent biochemical inhibition.
Supports low-concentration target engagement studies; cross-panel selectivity yet to be reported.
Biotinylated-BAD peptide assay, pH 7.0, 22°C.
Pim-1 kinase inhibition Oncology Kinase profiling

Pim-2 Kinase Cross-Reactivity Profile

In the same assay format, the Example 406 compound demonstrates an IC50 of 0.130 nM against Pim-2 kinase, yielding a Pim-2/Pim-1 selectivity ratio of approximately 11-fold [1]. Within the US9394297 patent landscape, the Pim-2 activity of disclosed analogues varies considerably: Example 297 and Example 121/122 range from mid-picomolar to low-nanomolar, though exact Pim-2 values for every enumerated example have not been fully disclosed in the public domain [2]. The moderate Pim-2/Pim-1 selectivity window of ~11-fold differentiates this compound from fully pan-PIM inhibitors (e.g., pan-PIM inhibitor 27: Pim-1 IC50 = 1 nM, Pim-2 IC50 = 6 nM, ratio ~6) and from highly Pim-1-selective tool compounds [3].

Pim-2 Cross-Reactivity
Context-dependent
Pim-2 IC50 = 0.130 nM; Pim-2/Pim-1 ratio ≈ 11, compared to SGI-1776 ratio ~52 and pan-PIM 27 ratio ~6.
Moderate pan-PIM engagement profile; selectivity interpretation requires full kinome profiling.
Same assay format as Pim-1; full-length recombinant Pim-2.
Pim-2 kinase Selectivity Pan-PIM profiling

Triple-Negative Breast Cancer Cellular Selectivity

Piperazinylpyrimidine derivatives as a class exhibit selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells within the NCI-60 panel. Compound II-18 from the Shallal and Russu series demonstrates a GI50 of 30 nM against MDA-MB-468, with a wide selectivity window relative to other NCI-60 lines (e.g., GI50 = 90 nM against NCI-H23 NSCLC, 68 nM against RPMI-8226 leukemia, 61 nM against SK-MEL-5 melanoma) [1][2]. Compounds 4 and 15 from the same chemotype were identified as selective cytostatic agents (as opposed to global cytotoxic agents like compound 16), with compound 15 undergoing further preclinical investigation that revealed G2/M cell cycle arrest and TP53 phosphorylation as hallmark molecular events in MDA-MB-468 cells [3][4]. CAS 1016694-81-7, bearing the 4-aminophenylacetyl substituent, belongs to this chemotype class; however, its specific GI50 value against MDA-MB-468 has not been independently reported in the public literature—this evidence is class-level inference only.

TNBC Cellular Selectivity
Class-level
No direct GI50 for CAS 1016694-81-7; class precedent: Compound II-18 GI50 = 30 nM against MDA-MB-468 (NCI-60).
Supports class-based screening hypothesis; compound-specific cellular data are needed.
SRB assay, 48-hour exposure; cell-cycle arrest and TP53 phosphorylation observed for analogue compound 15.
Triple-negative breast cancer MDA-MB-468 NCI-60 screening

Derivatizable Free Amine and Physicochemical Advantage

CAS 1016694-81-7 features a free primary aromatic amine at the 4-position of the phenylacetyl group, which is not present in the closest commercialized analogues such as WAY-655834 (CAS 796977-98-5, 2-(biphenyl-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone) or WAY-221060 (CAS 1351406-38-6, (E)-3-phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one) . Solubility data from ChEMBL (Assay ID: CHEMBL3376393) indicate measurable aqueous solubility for the compound, though precise values require experimental confirmation [1]. The 4-amino group provides a synthetic handle for biotinylation (for target-engagement pull-downs), fluorophore conjugation (for cellular imaging), or PEGylation (for PK modulation) without requiring de novo resynthesis of the core scaffold. LogP for this compound is estimated at approximately 1.87 based on ADMET Predictor modeling of structurally related piperazinylpyrimidines [2].

Derivatizable Amine & LogP
Reported
Free 4-NH2 present; estimated logP ≈ 1.87; aqueous solubility measured but not publicly quantified.
Enables one-step NHS-ester or isothiocyanate conjugation for probe development.
WAY-655834 and WAY-221060 lack primary amine handle.
Chemical derivatization Solubility Physicochemical properties

Intra-Patent Pim-1 Potency Ranking

A systematic analysis of Pim-1 IC50 values disclosed in US9394297 reveals that Example 406 (IC50 = 0.0120 nM) ranks among the most potent compounds in the entire patent dataset, which spans at least 481 explicitly enumerated examples [1][2]. The patent's internal SAR demonstrates that compounds with IC50 values below 0.100 nM are rare within the series; most active analogues cluster in the 0.100–1.0 nM range (e.g., Examples 121, 297, 450, and 481) [3][4]. This potency ranking, derived from a consistent assay format across all examples, provides a robust internal benchmark: Example 406's Pim-1 potency exceeds the median active compound in the patent by more than an order of magnitude.

Intra-Patent Potency Rank
Head-to-head
IC50 0.0120 nM ranks among the most potent in US9394297 (>481 examples); ~10- to 30-fold more potent than median active (0.1–0.3 nM).
Top-tier starting point for lead optimization; selectivity and ADME data remain to be generated.
Uniform biochemical assay conditions across patent examples.
Structure-activity relationship Patent landscape Lead optimization

Research and Procurement Application Scenarios


Ultra-Potent Pim-1 Biochemical Probe Development

With a Pim-1 IC50 of 0.0120 nM, this compound enables biochemical target engagement studies at sub-nanomolar concentrations where many reference Pim inhibitors (e.g., SGI-1776, Pim-1 IC50 = 7 nM) would require >500-fold higher concentrations to achieve equivalent target occupancy [1][2]. Academic and biotech groups studying Pim kinase addiction in multiple myeloma, AML, or CLL can use this compound at low nanomolar cellular dosing to minimize off-target kinase engagement, provided that broader kinome selectivity is confirmed in secondary profiling panels before cellular interpretation.

Biotinylated and Fluorescent Probe Synthesis

The free 4-amino group on the phenylacetyl moiety enables direct NHS-ester or isothiocyanate coupling to biotin, FITC, or TAMRA without deprotection or scaffold redesign . This contrasts with WAY-655834 and WAY-221060, which lack a primary amine and require multi-step synthesis to introduce a conjugation handle. Research groups performing cellular thermal shift assays (CETSA), pull-down target deconvolution, or fluorescence polarization binding assays can generate probe molecules directly from CAS 1016694-81-7, significantly reducing medicinal chemistry resource requirements.

Triple-Negative Breast Cancer Phenotypic Screening

Based on class-level evidence that piperazinylpyrimidine derivatives selectively inhibit MDA-MB-468 TNBC cell growth (GI50 as low as 30 nM for compound II-18), CAS 1016694-81-7 is a rational candidate for inclusion in TNBC-focused screening cascades [3][4]. The confirmed Pim kinase potency, combined with the class precedent for TNBC selectivity, supports a screening strategy in which Pim-1/2 inhibition is correlated with antiproliferative response across a panel of TNBC and hormone receptor-positive breast cancer lines to establish cellular selectivity indices. Procurement for such screens is justified by the dual target-plus-phenotype rationale.

Medicinal Chemistry Lead Optimization Starting Point

As a top-ranked compound within the US9394297 patent family (IC50 = 0.0120 nM vs. median active ~0.1–0.3 nM), CAS 1016694-81-7 provides an attractive lead-like starting point for structure-based optimization [5]. The extensive intra-patent SAR (>481 examples) offers clear vector exploration opportunities: the 4-aminophenyl ring can be substituted to modulate Pim-2/Pim-1 selectivity, the ethanone linker length can be varied, and the pyrimidine ring can be functionalized to improve pharmacokinetics. Industrial medicinal chemistry teams evaluating Pim kinase inhibitor programs can leverage this compound's known potency ranking to prioritize synthetic resources.

Application
Selection Property
Validation Focus
Pim-1 pathway inhibition studies
Pim-1 potency context; kinase selectivity review
Off-target kinase profiling; target engagement assays at low compound concentrations
Chemical probe development
Derivatizable free amine handle
Conjugation efficiency; retention of biochemical activity after labeling
Breast cancer cell-model screening
Class-level TNBC selectivity context
Cell-line panel profiling; correlation of Pim inhibition with antiproliferative response
Kinase inhibitor scaffold optimization
Intra-patent potency ranking; extensive SAR precedent
Selectivity window expansion; ADME and pharmacokinetic parameter generation
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